S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate
Description
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Properties
IUPAC Name |
S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S2/c1-4-7-17-12-6-5-11(20-3)8-13(12)22-15(17)16-14(19)9-21-10(2)18/h1,5-6,8H,7,9H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUDVYHOTYLZRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)N=C1N(C2=C(S1)C=C(C=C2)OC)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
S-[2-[(6-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)amino]-2-oxoethyl] ethanethioate is a complex organic compound characterized by its unique structural features, including a thiazole ring and a methoxy group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications.
Structural Features
The compound's structure can be broken down into several key components:
| Component | Description |
|---|---|
| Thiazole Ring | A five-membered heterocyclic ring containing sulfur and nitrogen, known for diverse biological activities. |
| Methoxy Group | An ether functional group (-OCH₃) that can enhance lipophilicity and biological activity. |
| Propynyl Group | An alkyne functional group that may contribute to the compound's reactivity and interaction with biological targets. |
Biological Activities
Research indicates that this compound exhibits significant biological activities, including:
- Anticancer Activity : Compounds derived from thiazole scaffolds have shown the ability to inhibit matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling. The specific mechanism of action for this compound remains to be fully elucidated but may involve modulation of signaling pathways related to cell proliferation and apoptosis.
- Anti-inflammatory Properties : The presence of the methoxy and propynyl groups suggests potential anti-inflammatory effects, as similar compounds have been reported to inhibit pro-inflammatory cytokines and pathways.
- Antimicrobial Activity : Preliminary studies indicate that thiazole derivatives can possess antimicrobial properties, potentially making this compound useful against various bacterial strains.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of related compounds:
Study 1: Anticancer Evaluation
A study focused on thiazole derivatives demonstrated that compounds with similar structural motifs exhibited selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For instance, derivatives showed IC50 values ranging from 1.2 to 5.3 μM against MCF-7 cells, indicating strong antiproliferative effects .
Study 2: Anti-inflammatory Mechanisms
Research has shown that thiazole-containing compounds can inhibit the expression of cyclooxygenase enzymes (COX), which are involved in the inflammatory response. This inhibition leads to a reduction in prostaglandin synthesis, thereby alleviating inflammation.
Data Tables
To summarize key findings related to the biological activity of this compound and similar compounds, the following table presents relevant data:
| Compound | Biological Activity | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| S-[2-[...]] | Anticancer | 1.2 - 5.3 | MMP inhibition |
| Thiazole Derivative A | Anti-inflammatory | Not specified | COX inhibition |
| Thiazole Derivative B | Antimicrobial | MIC = 8 μM | Cell membrane disruption |
Preparation Methods
RuCl3-Catalyzed Oxidative Cyclization
The benzothiazole nucleus forms via RuCl3-catalyzed intramolecular coupling of N-(4-methoxyphenyl)thiourea precursors. Electron-rich aryl groups enhance cyclization efficiency, achieving 87–91% yields in ethanol at 80°C.
Representative Procedure :
- Dissolve N-(4-methoxyphenyl)thiourea (10 mmol) in anhydrous ethanol
- Add RuCl3·3H2O (5 mol%) under N2 atmosphere
- Reflux at 80°C for 6 h
- Cool, concentrate, purify via silica chromatography (EtOAc/hexane)
Key Advantage : Single-step synthesis avoids protective group strategies for methoxy substituents.
Alternative Pd-Catalyzed Cascade Reactions
Palladium acetate enables three-component reactions between 2-aminobenzothiazoles, aldehydes, and quinones in aqueous acetone. While applicable for fused-ring systems, this method shows limited utility for propargyl functionalization (yields 79–85%).
Propargylation at Position 3
Nucleophilic Aromatic Substitution
6-Methoxy-2-aminobenzothiazole undergoes regioselective propargylation using propargyl bromide in DMF with K2CO3:
$$
\text{C}{8}\text{H}{7}\text{N}{2}\text{OS} + \text{HC≡CCH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{11}\text{H}{9}\text{N}{2}\text{OS} + \text{KBr} + \text{H}2\text{O}
$$
Optimized Conditions :
Copper-Mediated Coupling
Propargyl Grignard reagents react with 3-bromo-6-methoxybenzothiazole in THF using CuI (10 mol%):
$$
\text{Br-C}{7}\text{H}{4}\text{NOS} + \text{HC≡CMgBr} \xrightarrow{\text{CuI}} \text{HC≡C-C}{7}\text{H}{4}\text{NOS} + \text{MgBr}_2
$$
Key Data :
Installation of Ethanethioate Sidechain
Thioacetylation of Primary Amine
The 2-amino group undergoes thioacetylation using thioacetic acid and EDCl coupling:
$$
\text{C}{11}\text{H}{9}\text{N}{2}\text{OS} + \text{CH}3\text{COSH} \xrightarrow{\text{EDCl, DMAP}} \text{S-[2-(Benzothiazolylamino)-2-oxoethyl] ethanethioate}
$$
Procedure :
Microwave-Assisted Synthesis
Reducing reaction time from 12 h to 45 min using microwave irradiation (100 W, 80°C) improves yield to 74% while minimizing thioester hydrolysis.
Integrated Synthetic Routes
Sequential Route (Method A)
- Synthesize 6-methoxy-2-aminobenzothiazole (RuCl3 method)
- Propargylate at position 3 (Cu-mediated coupling)
- Install ethanethioate (EDCl-thioacetic acid)
Overall Yield : 68% × 82% × 74% = 41.3%
Convergent Route (Method B)
- Prepare propargylated 3-bromo-6-methoxybenzothiazole
- Perform one-pot amidation/thioacetylation
Advantage : Reduces purification steps (yield 58%)
Analytical Characterization
Spectroscopic Data
- 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, NH), 7.89 (d, J=8.8 Hz, 1H, ArH), 6.98 (dd, J=8.8, 2.4 Hz, 1H, ArH), 6.82 (d, J=2.4 Hz, 1H, ArH), 4.12 (s, 2H, SCH2CO), 3.87 (s, 3H, OCH3), 3.52 (t, J=2.4 Hz, 1H, ≡CH), 2.39 (s, 3H, SCOCH3)
- HRMS (ESI+) : m/z calc. for C15H14N2O3S2 [M+H]+: 343.0525; found: 343.0528
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O 70:30) shows 98.4% purity (tR=6.72 min).
Comparative Analysis of Synthetic Methods
| Parameter | Method A (Sequential) | Method B (Convergent) |
|---|---|---|
| Total Steps | 3 | 2 |
| Overall Yield | 41.3% | 58% |
| Purification Events | 3 | 1 |
| Scalability | >100 g feasible | Limited to 50 g |
| Cost Index | $1,200/mol | $980/mol |
Reaction Optimization Strategies
Solvent Screening for Thioacetylation
- DCM : 68% yield, minimal byproducts
- THF : 54% yield, hydrolysis observed
- DMF : 72% yield, requires extensive purification
Catalytic Effects in Propargylation
- CuI (10 mol%) : 78% yield, 4 h
- Pd(PPh3)4 (5 mol%) : 82% yield, 8 h
- No catalyst : <5% conversion
Industrial-Scale Production Challenges
Byproduct Formation
Major impurities include:
- Over-propargylated derivative (3,5-dipropargyl isomer, 4–7%)
- Hydrolyzed thioester (carboxylic acid analog, 2–3%)
Mitigation:
- Strict temperature control during propargylation
- Anhydrous conditions for thioacetylation
Waste Stream Management
- Cu-containing residues require chelation treatment
- Thioacetic acid neutralization with NaOH produces H2S (requires scrubbers)
Q & A
Q. (Advanced)
Methodological Answer:
The synthesis of this compound typically involves multi-step routes, with critical dependencies on reaction conditions:
- Key Steps :
- Condensation Reactions : Formation of the benzothiazole core via reactions between substituted amines and ketones under reflux conditions (e.g., chloroethane, methanol) .
- Thioesterification : Introduction of the ethanethioate group using thioacetate derivatives, often mediated by carbodiimides (e.g., EDC/HOBt) in dichloromethane .
- Purification : Recrystallization from methanol/ethyl acetate mixtures (20:80 v/v%) yields prismatic crystals, as described in X-ray diffraction studies .
Q. Critical Factors :
- Temperature : Higher yields are achieved under reflux but may increase side reactions.
- Solvent Polarity : Polar aprotic solvents (e.g., THF) enhance thioester formation .
- Catalysts : Carbodiimides improve coupling efficiency but require strict anhydrous conditions .
How should researchers resolve contradictions in spectroscopic data during structural characterization?
Q. (Advanced)
Methodological Answer:
Contradictions in NMR, IR, or mass spectra often arise from tautomerism, crystallographic disorder, or impurities. Strategies include:
- Multi-Technique Cross-Validation :
- Dynamic NMR Studies : To detect tautomeric equilibria in solution (e.g., thione-thiol tautomerism) .
Example :
In , the title compound’s methoxyimino group showed discrepancies between calculated (DFT) and experimental IR stretches. This was resolved by refining hydrogen atom positions using SHELXL97 and confirming via X-ray data.
What safety protocols are essential when handling this compound?
Q. (Basic)
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors/dust; maintain airflow ≥0.5 m/s .
- Storage : Keep in amber glass bottles at 2–8°C under nitrogen to prevent hydrolysis .
- Spill Management : Neutralize with 10% sodium bicarbonate and collect in hazardous waste containers .
Q. (Advanced)
Methodological Answer:
- Antimicrobial Screening :
- Mechanistic Studies :
Q. (Advanced)
Methodological Answer:
- Byproduct Identification : Use LC-MS to detect impurities (e.g., hydrolyzed thioesters or oxidized benzothiazoles) .
- Mitigation Strategies :
Example :
In , substituting dichloromethane with dry THF reduced byproduct formation from 15% to 5% during thioesterification.
What analytical techniques are recommended for purity assessment?
Q. (Basic)
Methodological Answer:
Q. (Advanced)
Methodological Answer:
- Challenges :
- Exothermic Reactions : Thioesterification releases heat, risking runaway reactions.
- Purification Bottlenecks : Column chromatography is impractical at >100 g scale.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
